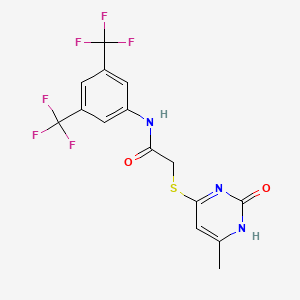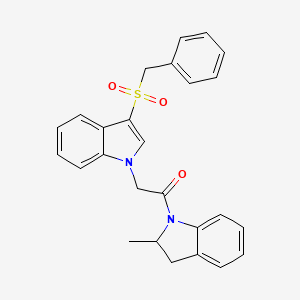
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with the molecular formula C10H13BrIN2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 2-aminopyridine to obtain 3-bromo-2-aminopyridine. This intermediate is then reacted with an appropriate oxane derivative under specific conditions to form the desired compound. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Bromo-4-aminopyridine: A similar compound with a bromine atom at the 3-position and an amino group at the 4-position of the pyridine ring.
4-Amino-3-bromopyridine: Another related compound with the same functional groups but different structural arrangement.
Uniqueness
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. Its oxane moiety also contributes to its uniqueness, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITINIOCFISXQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CC=N2)Br)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide](/img/structure/B2436823.png)






![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)

